
(+/-)-Dicentrine
Description
Contextualization within the Aporphine Alkaloid Class
(+/-)-Dicentrine belongs to the aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids. wikipedia.org The characteristic chemical structure of aporphine alkaloids is the tetracyclic 4H-dibenzo[de,g]quinoline core. acs.org This rigid framework is biosynthetically derived from the intramolecular coupling of reticuline, a benzylisoquinoline alkaloid precursor. acs.org
The aporphine alkaloid family is known for its wide range of biological activities, which are conferred by the various substituents and their stereochemical arrangement on the core structure. wikipedia.org These alkaloids are most commonly found in plants from families such as the Annonaceae, Lauraceae, Magnoliaceae, and Menispermaceae. nih.gov Dicentrine itself is characterized by methoxy and methylenedioxy functional groups attached to this core structure. nih.gov The specific arrangement of these groups on the aporphine backbone is crucial for its distinct biological profile, which includes interactions with G-protein coupled receptors and topoisomerase enzymes. nih.govusda.gov
Historical Perspectives on its Isolation and Early Research
The isolation of dicentrine has been reported from a variety of plant species, reflecting its distribution in the plant kingdom. Early research and isolation efforts focused on plants used in traditional medicine. For instance, dicentrine has been identified as a constituent of Lindera megaphylla, a plant with a history of use in traditional remedies. nih.govt3db.ca It has also been isolated from the roots of Stephania tetrandrae and the leaves of Ocotea puberula. acgpubs.orgresearchgate.net Further phytochemical investigations have documented its presence in plants of the Dicentra genus. cdnsciencepub.com
Initial research into the pharmacological properties of dicentrine revealed its potent biological activities. One of the earliest and most significant findings was its action as a powerful and selective antagonist of the α1-adrenoceptor in vascular smooth muscle. nih.gov Subsequent studies explored its potential in other areas, leading to the discovery of its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. usda.govusda.gov These early discoveries laid the groundwork for the extensive research that continues to explore the multifaceted role of dicentrine in chemical biology.
Detailed Research Findings
α1-Adrenoceptor Antagonism
A significant area of research on this compound has been its interaction with α1-adrenoceptors. Studies have consistently demonstrated that dicentrine acts as a potent and competitive antagonist at these receptors. This has been particularly well-documented in vascular tissues and the prostate. The pA2 value, a measure of the potency of an antagonist, has been determined in various experimental models.
Agonist | Tissue | pA2 Value |
Norepinephrine | Rat Thoracic Aorta | 8.19 ± 0.09 |
Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 |
Norepinephrine | Human Hyperplastic Prostate | 8.04 ± 0.09 |
Phenylephrine | Human Hyperplastic Prostate | 8.33 ± 0.11 |
This table presents the pA2 values of dicentrine as a competitive antagonist against norepinephrine and phenylephrine in different tissues. nih.govt3db.canih.gov
Enzyme Inhibition
Beyond its effects on cell surface receptors, this compound has been shown to inhibit the activity of key intracellular enzymes. This dual activity highlights its potential to modulate cellular processes through multiple mechanisms. Research has focused on its inhibitory effects on topoisomerase II and protein disulfide isomerase (PDI), both of which are crucial for cell proliferation and survival.
Enzyme Target | Inhibitory Concentration (IC50) |
Topoisomerase II | 27 µM |
Protein Disulfide Isomerase (PDI) | 56.70 µM |
This table displays the IC50 values for dicentrine's inhibition of Topoisomerase II and Protein Disulfide Isomerase (PDI). acgpubs.orgusda.govusda.gov
Properties
IUPAC Name |
16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120046 | |
Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26110-43-0 | |
Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26110-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicentrine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026110430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICENTRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3IJ5DN3JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Biotechnological Production of +/- -dicentrine
Total Chemical Synthesis Approaches
The chemical synthesis of (+/-)-dicentrine involves the construction of its characteristic tetracyclic aporphine core. Key strategies often rely on the formation of the isoquinoline substructure followed by an intramolecular cyclization to create the biaryl linkage.
The total synthesis of this compound and related aporphine alkaloids has been accomplished through several key chemical reactions. One prominent strategy begins with suitably substituted homophthalic acids. researchgate.net This approach utilizes the generation of benzylic carbanions and their subsequent coupling reactions. researchgate.net
A common and critical transformation in the synthesis of the isoquinoline core is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate. wikipedia.orgorganic-chemistry.orgnrochemistry.com This intermediate is then typically reduced, for example with sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline skeleton. nrochemistry.com
Another foundational method for constructing the tetrahydroisoquinoline system is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org
The crucial step in forming the aporphine's biaryl system is often an intramolecular aryl-aryl coupling reaction. researchgate.net One classical method for this transformation is the Pschorr cyclization , which involves the intramolecular cyclization of a diazonium salt, often catalyzed by copper. researchgate.net More modern approaches may utilize palladium-catalyzed direct arylation reactions. acs.org
A representative synthetic sequence for aporphine alkaloids, including dicentrine, can be summarized as follows:
Amide Formation: Coupling of a substituted phenylacetic acid with a substituted phenethylamine to form a β-arylethylamide.
Cyclization: Intramolecular cyclization of the amide via a Bischler-Napieralski or similar reaction to form a dihydroisoquinoline.
Reduction: Reduction of the resulting imine to a tetrahydroisoquinoline.
Aryl-Aryl Coupling: An intramolecular coupling reaction (e.g., Pschorr cyclization or palladium-catalyzed arylation) to form the final tetracyclic aporphine ring system. researchgate.netwikipedia.orgacs.org
The preparation of dicentrine analogues in the laboratory often starts from the natural product itself. A series of phenanthrene alkaloids has been synthesized from (+)-dicentrine through a degradation reaction using ethyl chloroformate in pyridine, followed by base hydrolysis and subsequent N-alkylation. airitilibrary.comairitilibrary.com This process opens the B-ring of the aporphine structure, allowing for modification at the nitrogen atom. researchgate.net The elongation of the alkyl chain on the nitrogen atom has been shown to influence the biological activity of the resulting analogues. airitilibrary.com
The N-alkylation of the resulting secondary amine is a common derivatization strategy. airitilibrary.comairitilibrary.com This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netrsc.orgnih.gov These modifications are crucial for structure-activity relationship (SAR) studies, aiming to enhance the therapeutic potential or reduce the toxicity of the parent compound.
Key Synthetic Transformations and Strategies
In Vitro Plant Cell and Tissue Culture for this compound Production
Biotechnological approaches using plant tissue culture techniques have emerged as a promising alternative for the production of this compound. These methods offer the potential for a sustainable and controlled supply of the compound, independent of geographical and climatic constraints.
Callus and cell suspension cultures of Stephania species have been successfully established for the production of dicentrine. In a study using Stephania venosa, the highest dicentrine content from callus culture (19.5 ± 0.3 mg/g dry weight) was achieved using stem segments cultured on Murashige and Skoog (MS) medium. nih.govresearchgate.net This medium was supplemented with the plant growth regulators thidiazuron (TDZ) at 0.5 mg/L and 1-naphthaleneacetic acid (NAA) at 1.0 mg/L. nih.govresearchgate.net
Cell suspension cultures, initiated from these calli in liquid MS medium with the same growth regulators, yielded dicentrine in the range of 15-26 mg/g dry weight. nih.govresearchgate.net This production level was significantly higher than that found in the leaves and tubers of the parent plant. scienceasia.org Elicitation, a technique that involves adding stress-inducing compounds to the culture, has been shown to enhance production. The addition of chitosan (50 mg/L) or salicylic acid (2 mg/L) to the S. venosa cell suspension cultures for 6 days significantly increased the dicentrine content. nih.govphytojournal.com
Interactive Data Table: Dicentrine Production in Stephania venosa Cultures
Culture Type | Medium | Growth Regulators | Elicitor (Concentration) | Dicentrine Yield (mg/g DW) | Reference |
Callus | MS | 0.5 mg/L TDZ, 1.0 mg/L NAA | None | 19.5 ± 0.3 | nih.govresearchgate.net |
Cell Suspension | MS | 0.5 mg/L TDZ, 1.0 mg/L NAA | None | 15-26 | nih.govresearchgate.net |
Cell Suspension | MS | 0.5 mg/L TDZ, 1.0 mg/L NAA | Chitosan (50 mg/L) | Increased | nih.gov |
Cell Suspension | MS | 0.5 mg/L TDZ, 1.0 mg/L NAA | Salicylic Acid (2 mg/L) | Increased | nih.gov |
Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are another effective method for producing secondary metabolites due to their genetic stability and rapid growth. znaturforsch.comnih.gov Hairy root cultures of Stephania suberosa have been established using A. rhizogenes strain ATCC15834. researchgate.netnih.gov
In a liquid half-strength MS medium, these hairy roots produced dicentrine at a level of 8.92 ± 0.07 mg/g dry weight after 35 days of culture. researchgate.netnih.govresearchgate.net The growth of the hairy roots was observed to be slow for the first 15 days, followed by a more rapid growth phase between days 20 and 30. znaturforsch.com
The productivity of dicentrine in these in vitro systems can be significantly influenced by optimizing various culture parameters. For S. suberosa hairy root cultures, several factors have been investigated:
Sucrose Content: A sucrose concentration of 6% (w/v) was found to be optimal for both the growth of the hairy roots and the accumulation of dicentrine. researchgate.netnih.gov
Precursor Feeding: The addition of tyrosine, a biosynthetic precursor of aporphine alkaloids, to the culture medium enhanced dicentrine production. researchgate.netnih.gov The highest accumulation of dicentrine (14.73 ± 0.47 mg/g dry weight) was achieved with the addition of 1.0 mM tyrosine after 40 days of culture. nih.gov
Medium Strength: A one-quarter strength (1/4) Murashige and Skoog (MS) medium was found to be the most suitable for both biomass and dicentrine production in the hairy roots. researchgate.netnih.gov
Interactive Data Table: Optimization of Dicentrine Production in S. suberosa Hairy Root Culture
Parameter | Condition | Dicentrine Yield (mg/g DW) | Culture Duration (days) | Reference |
Baseline | ½ MS Medium | 8.92 ± 0.07 | 35 | researchgate.netnih.gov |
Sucrose | 6% (w/v) | Optimal for accumulation | Not specified | researchgate.netnih.gov |
Tyrosine | 1.0 mM | 14.73 ± 0.47 | 40 | nih.gov |
Medium Strength | ¼ MS Medium | Suitable for production | Not specified | researchgate.netnih.gov |
These biotechnological approaches, particularly cell suspension and hairy root cultures, demonstrate significant potential as alternative and scalable methods for the production of this compound. nih.govresearchgate.net
Nutritional Modulations (e.g., Carbon Source, Amino Acid Precursors)
Elicitation Strategies for Enhanced Metabolite Accumulation
Elicitation is one of the most effective strategies for increasing the yield of secondary metabolites in plant cell cultures. nih.gov Elicitors are compounds that, when introduced into a culture, trigger defense and stress responses in the plant cells, which often leads to a significant increase in the synthesis and accumulation of secondary metabolites like alkaloids and phenolics. researchgate.net These elicitors can be classified as either biotic (of biological origin) or abiotic (of non-biological origin). nih.gov
Biotic elicitors are molecules derived from living organisms, often from pathogens like fungi or bacteria. nih.gov Chitosan, a polysaccharide derived from the deacetylation of chitin found in fungal cell walls, is a well-studied biotic elicitor. researchgate.net It is known to induce a range of defense responses in plants, including the production of phytoalexins and other secondary metabolites.
In the context of this compound production, chitosan has proven to be an effective elicitor. Studies on cell suspension cultures of Stephania venosa demonstrated that the application of chitosan significantly increased dicentrine content. Specifically, elicitation with 50 mg/L of chitosan for a period of 6 days resulted in a notable enhancement of dicentrine accumulation. researchgate.net
Abiotic elicitors are non-biological factors, which include physical stimuli and chemical compounds such as plant signaling molecules or hormones. nih.gov Salicylic acid and methyl jasmonate are key plant hormones involved in signaling pathways that mediate responses to stress and pathogen attack, making them potent elicitors for secondary metabolite production. researchgate.net
Salicylic Acid (SA): Salicylic acid is a phenolic compound that acts as a critical signaling molecule in inducing defense mechanisms, including the synthesis of various secondary metabolites. znaturforsch.com Its effectiveness in enhancing dicentrine production has been confirmed in cell suspension cultures of Stephania venosa. Research showed that treating the cultures with salicylic acid at a concentration of 2.0 mg/L for 6 days led to a significant increase in dicentrine yield. znaturforsch.comresearchgate.net
Methyl Jasmonate (MeJA): Methyl jasmonate is another important signaling molecule involved in plant defense against a wide range of stresses. researchgate.net The application of exogenous methyl jasmonate to in-vitro cultures is a widely recognized method for enhancing the production of various secondary metabolites, including alkaloids. researchgate.net While specific data on its direct effect on dicentrine are not as prevalent as for salicylic acid, its established role as a powerful elicitor for related alkaloid pathways makes it a key candidate for optimizing dicentrine production in plant cell factory systems. researchgate.net
Table 3: Effect of Elicitors on this compound Production in S. venosa Cell Suspension Cultures
Advanced Analytical and Research Methodologies
Isolation and Chromatographic Purification Techniques
The purification of (+/-)-Dicentrine from complex mixtures, typically plant extracts, is a critical first step for any pharmacological or chemical investigation. This process heavily relies on chromatographic methods that separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is an essential technique for both the analysis and purification of Dicentrine due to its high resolution and sensitivity. chula.ac.th Several HPLC methods have been developed for the quantification and separation of Dicentrine from other alkaloids in plant extracts, such as those from Stephania venosa. researchgate.netresearchgate.net
A common approach involves using a reversed-phase C18 column. researchgate.netnih.gov In this technique, the stationary phase is nonpolar (the C18-coated silica), and the mobile phase is a more polar solvent mixture. For instance, a simple isocratic system for analyzing Dicentrine in rat plasma used a mobile phase of acetonitrile and water (35:65, v/v) with the pH adjusted to 2.5-2.8 with orthophosphoric acid. nih.gov More complex separations, such as analyzing multiple alkaloids in Stephania venosa extracts, may require a gradient system, where the composition of the mobile phase is changed over time. One such method utilized a gradient of 100 mM ammonium acetate in water and methanol to achieve separation. researchgate.net
Detection is commonly performed using a photodiode-array (PDA) or UV detector, with specific wavelengths chosen based on Dicentrine's UV absorbance profile. nih.gov Detection wavelengths of 280 nm and 308 nm have been effectively used for its quantification. researchgate.netnih.gov The retention time (t_R), the time it takes for Dicentrine to pass through the column, is a key parameter for its identification under specific chromatographic conditions. In one gradient system, Dicentrine had a retention time of approximately 11.6 minutes. researchgate.net
Table 1: HPLC Parameters for this compound Analysis
Parameter | Description | Reference |
---|---|---|
Column | Reversed-phase Nucleosil C18 (250 x 4 mm, 5 µm) | nih.gov |
Mobile Phase | Acetonitrile-water (35:65, v/v), pH 2.5-2.8 | nih.gov |
Detection | Photodiode-array (PDA) at 308 nm | nih.gov |
Column | Hypersil BDS C18 | researchgate.net |
Mobile Phase | Gradient of 100 mM ammonium acetate in water and methanol | researchgate.net |
Detection | UV at 280 nm | researchgate.netresearchgate.net |
Retention Time | ~11.6 min (under specific gradient conditions) | researchgate.net |
For obtaining larger quantities of pure Dicentrine for extensive biological testing, preparative chromatography is employed. The initial isolation from plant material, such as the leaves of Ocotea puberula or the roots of Lindera megaphylla, often begins with solvent extraction. nih.govnih.gov
A typical procedure involves defatting the dried plant material with a nonpolar solvent like hexane, followed by extraction of the alkaloids with methanol. nih.gov An acid-base extraction is then used to separate the alkaloids from other components. The methanolic extract is resuspended in a solvent like dichloromethane and extracted with an acidic aqueous solution (e.g., 1% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. nih.gov The aqueous phase is then made basic (e.g., with ammonium hydroxide to pH 10), which deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent. nih.gov This alkaloid-enriched fraction is then subjected to further purification. nih.gov
Column chromatography is a cornerstone of preparative purification. Silica gel is a commonly used stationary phase. researchgate.net The alkaloid fraction is loaded onto the column and eluted with a solvent system of increasing polarity, for example, a mixture of dichloromethane, ethyl acetate, and methanol. researchgate.net Fractions are collected and monitored by thin-layer chromatography (TLC). researchgate.net For final purification, size-exclusion chromatography, often using a Sephadex LH-20 column with methanol as the eluent, can be used to remove remaining impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization Methods (e.g., UV/VIS Detection)
Once isolated, the structure of this compound is confirmed using various spectroscopic techniques. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, which are parts of a molecule that absorb light. libretexts.orgmsu.edu
The aporphine alkaloid structure of Dicentrine contains a conjugated system of double bonds, which results in characteristic UV absorption. In methanol, Dicentrine exhibits specific absorption maxima (λ_max). While the exact values can vary slightly depending on the solvent and instrument, reported UV absorption bands include peaks around 265 nm and 329 nm, indicative of its benzenoid system. researchgate.net Fluorescence spectroscopy has also been utilized, showing a strong emission band at 367 nm in a buffered solution, a property used to study its binding to DNA structures. mdpi.com
Beyond UV-Vis, a full characterization relies on a combination of methods. Mass spectrometry (MS) is used to determine the molecular weight (339.4 g/mol ) and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework, confirming the precise arrangement of atoms in the structure. researchgate.netnih.govscielo.org.co
Table 2: Spectroscopic Data for this compound
Method | Parameter | Observed Value/Result | Reference |
---|---|---|---|
UV Spectroscopy | λ_max | 265 nm, 329 nm | researchgate.net |
Fluorescence Spectroscopy | Emission Maximum | 367 nm | mdpi.com |
Mass Spectrometry | Molecular Weight | 339.4 g/mol | nih.gov |
Identification | NMR, MS | Data corresponds to known values for Dicentrine | researchgate.netlifeasible.com |
In Vitro Biological Assay Systems and Readouts
To understand the biological activity of this compound, researchers use in vitro (cell-based) assays. These controlled laboratory systems allow for the investigation of the compound's effects on specific cellular processes, such as cell growth and death, providing insights into its potential as a therapeutic agent.
Cell viability and proliferation assays are fundamental for assessing the cytotoxic (cell-killing) effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. scielo.br In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Studies have shown that Dicentrine inhibits the growth of various cancer cell lines in a dose-dependent manner. For example, in human lung adenocarcinoma A549 cells, Dicentrine treatment alone significantly decreased cell viability. mdpi.com This inhibitory effect was also observed in several other cancer cell lines, including hepatoma (HepG2, HuH-7, MS-G2) and leukemia (HL-60, K562). nih.govresearchgate.net The potency of the compound is often expressed as the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.
Another important method is the colony formation assay, which assesses the long-term proliferative potential of cells after treatment. This assay measures the ability of a single cell to grow into a colony. Dicentrine has been shown to decrease the colony formation efficiency in hepatoma cell lines, indicating its ability to inhibit sustained cell proliferation. nih.gov
Table 3: Effect of this compound on Cancer Cell Viability (MTT Assay)
Cell Line | Cancer Type | Observation | Reference |
---|---|---|---|
A549 | Lung Adenocarcinoma | Dose-dependent decrease in cell viability. mdpi.com | mdpi.com |
HeLa | Cervical Cancer | Effective in promoting anticancer activity. mdpi.com | mdpi.comajol.info |
HepG2 | Hepatoma | Significant reduction in cell viability. researchgate.net | researchgate.net |
HuH-7, MS-G2 | Hepatoma | Significant growth inhibition and decreased colony formation. nih.gov | nih.gov |
HL-60, K562 | Leukemia | Cytotoxic effects observed. nih.gov | nih.gov |
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells in a suspension as they pass through a laser beam. nih.gov It is extensively used to study how compounds like Dicentrine affect the cell cycle and induce apoptosis (programmed cell death). fluorofinder.com
To analyze the cell cycle, cells are stained with a fluorescent dye like propidium iodide (PI) that binds to DNA. researchgate.net The amount of fluorescence is proportional to the DNA content, allowing researchers to distinguish between cells in different phases of the cycle (G1, S, and G2/M). fluorofinder.com Studies have shown that Dicentrine can cause cell cycle arrest. For instance, in human leukemia HL-60 cells, Dicentrine induced a G2/M phase arrest, meaning it stopped cells from progressing into mitosis. nih.gov In A549 lung cancer cells, it was found to block the cell cycle at the S phase. researchgate.net
Apoptosis can also be measured by flow cytometry. One common method is to stain cells with PI and Annexin V. researchgate.net Annexin V is a protein that binds to phosphatidylserine, a lipid that moves to the outer cell membrane during the early stages of apoptosis. fluorofinder.com In HeLa cells, treatment with Dicentrine led to a dose-dependent increase in Annexin V-positive cells, confirming its ability to induce apoptosis. mdpi.comresearchgate.net Another marker of apoptosis is the appearance of a "sub-G1" peak in a cell cycle histogram, which represents cells with fragmented DNA. Treatment of A549 cells with Dicentrine and TNF-α resulted in a significant increase in this sub-G1 population, indicating apoptotic cell death. mdpi.com
Table 4: Flow Cytometry Analysis of Cells Treated with this compound
Cell Line | Analysis Type | Key Finding | Reference |
---|---|---|---|
HL-60 | Cell Cycle | Induction of G2/M arrest. | nih.gov |
A549 | Cell Cycle | Blockage of the cell cycle at S phase. | researchgate.net |
HeLa | Apoptosis (Annexin V) | Dose-dependent increase in apoptotic cells. | mdpi.comresearchgate.net |
A549 | Apoptosis (Sub-G1) | Significant increase in the sub-G1 apoptotic population. | mdpi.com |
Protein Expression and Phosphorylation Analysis (e.g., Western Blot)
Western blot analyses have been instrumental in elucidating the molecular pathways affected by this compound. In human lung adenocarcinoma A549 cells, dicentrine has been shown to modulate protein expression and phosphorylation, particularly within signaling cascades initiated by tumor necrosis factor-alpha (TNF-α). The compound effectively inhibits the expression of several anti-apoptotic proteins, including cIAP2, cFLIP, and Bcl-XL. plos.org
Furthermore, dicentrine significantly blocks the phosphorylation of key signaling proteins activated by TNF-α and lipopolysaccharide (LPS). plos.orgx-mol.net It prevents the phosphorylation of IκB kinase (IKK), which in turn inhibits the degradation of IκB-α and subsequent phosphorylation of the p65 subunit of NF-κB. plos.org Dicentrine also dose-dependently inhibits the TNF-α-induced phosphorylation of c-Jun, a component of the AP-1 transcription factor. plos.org The upstream kinases involved in these pathways are also targeted; dicentrine blocks the phosphorylation of TAK1, p38, JNK, and Akt in response to inflammatory stimuli. plos.orgresearchgate.net In RAW264.7 macrophages, dicentrine was similarly found to suppress the LPS-induced phosphorylation of p65 at Ser536 and inhibit the phosphorylation of c-Jun. x-mol.net
Table 1: Effect of Dicentrine on Protein Expression and Phosphorylation
Target Protein | Effect of Dicentrine | Cell Line/Model | Inducing Agent | Reference |
---|---|---|---|---|
p65 (NF-κB) | Inhibited Phosphorylation | A549, RAW264.7 | TNF-α, LPS | plos.orgx-mol.net |
c-Jun (AP-1) | Inhibited Phosphorylation | A549, RAW264.7 | TNF-α, LPS | plos.orgx-mol.net |
Akt | Inhibited Phosphorylation | A549 | TNF-α | plos.org |
JNK | Inhibited Phosphorylation | A549 | TNF-α | plos.org |
p38 | Inhibited Phosphorylation | A549 | TNF-α | plos.org |
TAK1 | Inhibited Phosphorylation | A549 | TNF-α | plos.org |
cIAP2, cFLIP, Bcl-XL | Inhibited Expression | A549 | TNF-α | plos.org |
Enzyme Activity Assays (e.g., Topoisomerase II, PDI, Acetylcholinesterase)
Dicentrine has been evaluated for its inhibitory effects on several key enzymes through various activity assays.
Topoisomerase II: (+)-Dicentrine has demonstrated significant activity as a topoisomerase II inhibitor. researchgate.net This inhibition is thought to be related to its ability to act as an "adaptive" DNA intercalator, where it adopts a somewhat strained planar conformation to bind to DNA. researchgate.net Further studies using a kinetoplast DNA (kDNA) concatenation assay revealed that a synthesized analogue of D-dicentrine was 28-fold more potent in inhibiting topoisomerase II activity than the parent compound. researchgate.netmdpi.com
Protein Disulfide Isomerase (PDI): In an insulin turbidity assay, dicentrine was identified as an effective inhibitor of PDI, an enzyme overexpressed in several cancers. nih.govnih.gov Its inhibitory activity was confirmed when co-treatment with PDI-specific siRNA did not lead to a further reduction in cell number, suggesting dicentrine acts as a PDI inhibitor. nih.govnih.gov Molecular docking studies further suggest a direct physical interaction between dicentrine and the active pocket of PDI. nih.gov
Acetylcholinesterase (AChE): Using Ellman's AChE inhibition assay, dicentrine was shown to inhibit acetylcholinesterase activity. This finding suggests a potential role for the compound in modulating cholinergic pathways.
Table 2: Enzyme Inhibitory Activity of Dicentrine
Enzyme | Assay Method | Inhibitory Concentration (IC₅₀) | Reference |
---|---|---|---|
Topoisomerase II | DNA Unwinding/Concatenation Assay | Activity demonstrated, specific IC₅₀ not reported | researchgate.net |
Protein Disulfide Isomerase (PDI) | Insulin Turbidity Assay | 56.70 μM | nih.govnih.gov |
Acetylcholinesterase (AChE) | Ellman's Assay | 93.5 μg/mL |
Transcriptional Activity Assays (e.g., NF-κB, AP-1)
The activity of dicentrine on key transcription factors has been a significant area of investigation, revealing its potential to modulate gene expression related to inflammation and cancer progression.
Nuclear Factor-kappa B (NF-κB): Dicentrine has been shown to potently suppress the transcriptional activity of NF-κB. plos.org In studies involving TNF-α-stimulated A549 cells, dicentrine was found to block the nuclear translocation of the NF-κB p65 subunit in a dose-dependent manner. plos.org This is achieved by inhibiting the upstream phosphorylation of IKK and subsequent degradation of the inhibitory protein IκB-α. plos.org Similarly, in LPS-induced RAW264.7 macrophages, dicentrine inhibited NF-κB activation by suppressing the phosphorylation of p65, which is crucial for its trans-activating activity. x-mol.net
Activator protein-1 (AP-1): The transcriptional activity of AP-1 is also significantly reduced by dicentrine. plos.org Research demonstrates that dicentrine effectively blocks the TNF-α-induced phosphorylation and subsequent nuclear translocation of c-Jun, a key component of the AP-1 complex, in A549 cells. plos.org This inhibitory effect on both NF-κB and AP-1 is linked to the suppression of upstream signaling pathways, including those mediated by TAK1, MAPKs, and Akt. plos.org The inhibition of these transcription factors is correlated with the suppression of invasive proteins and potentiation of apoptosis. plos.orgresearchgate.net
Membrane Interaction Studies (e.g., Tensiometry, Rheology, Spectroscopy)
The interaction of dicentrine with cellular membranes has been explored using biophysical techniques on model systems, such as Langmuir monolayers at the air-water interface. These studies provide insight into the compound's mechanism of action at the plasma membrane.
Tensiometry analyses reveal that dicentrine interacts with and disrupts the properties of lipid monolayers. It causes an expansion of the monolayer to higher areas, indicating it incorporates into the film and induces repulsive interactions between lipid molecules. This interaction leads to an increase in the fluidity of the film and a decrease in the compressional modulus, disrupting the monolayer's thermodynamic and mechanical properties.
These findings are further supported by dilatational rheology and infrared spectroscopy, which confirm the molecular disorder induced by dicentrine within the lipid film. A related aporphine alkaloid, dicentrinone, was studied using Brewster Angle Microscopy and interfacial Infrared Spectroscopy, which showed it caused phase segregation in lipid monolayers and increased the ratio of gauche/trans conformers, indicating configurational disorder. Collectively, these studies suggest that dicentrine's biological activities may be partly due to its ability to disturb the physicochemical properties and organization of cellular membranes.
In Vivo Preclinical Animal Model Systems
Pain and Inflammation Models
The antinociceptive and anti-inflammatory properties of S-(+)-Dicentrine have been evaluated in preclinical mouse models of pain and inflammation. In a model of cutaneous inflammation induced by Complete Freund's Adjuvant (CFA), which mimics a chronic inflammatory condition, orally administered S-(+)-Dicentrine was shown to attenuate both mechanical and cold hypersensitivity. Specifically, it reversed the CFA-induced reduction in paw withdrawal threshold to von Frey hairs and the heightened response to a drop of acetone on the injured paw. However, it did not reverse heat hypersensitivity in the hot plate test.
Further investigation into its mechanism suggests the involvement of the TRPA1 channel. S-(+)-Dicentrine was effective at inhibiting nociceptive responses to intraplantar injections of the TRPA1 activator cinnamaldehyde, but not the TRPV1 activator capsaicin.
Table 3: In Vivo Activity of S-(+)-Dicentrine in Pain and Inflammation Models
Model | Animal | Key Findings | Reference |
---|---|---|---|
Complete Freund's Adjuvant (CFA)-Induced Inflammation | Mouse | Attenuated mechanical and cold hypersensitivity. Did not affect heat hypersensitivity. | |
Cinnamaldehyde-Induced Nociception (TRPA1 activation) | Mouse | Reduced licking time (spontaneous nociception) and increased latency on cold plate (cold hypersensitivity). | |
Capsaicin-Induced Nociception (TRPV1 activation) | Mouse | No significant effect on nociceptive behavior. |
Cancer Xenograft Models
The anti-tumor potential of d-dicentrine has been assessed in an in vivo tumor-growing assay using Severe Combined Immunodeficiency (SCID) mice. In this model, SCID mice were challenged with the human leukemia cell line K562. The study demonstrated that intraperitoneal administration of d-dicentrine significantly inhibited the incidence of tumors in these mice. This finding from a xenograft model provides preclinical evidence supporting the in vitro cytotoxic effects observed against various tumor cell lines and suggests potential for anti-tumor applications.
Parasitic Infection Models
This compound has demonstrated notable activity in various parasitic infection models, highlighting its potential as a lead compound for the development of new antiparasitic agents.
Leishmaniasis: Dicentrine has shown significant leishmanicidal activity. In vitro studies have revealed its effectiveness against both the promastigote and amastigote forms of Leishmania (Leishmania) amazonensis and Leishmania (Viannia) braziliensis. researchgate.netmdpi.com The compound's leishmanicidal effect is linked to the modulation of macrophage microbicidal activity. researchgate.netmdpi.comdntb.gov.ua In an in vivo model, a topical cream containing 0.5% dicentrine effectively inhibited the progression of skin lesions in BALB/c mice infected with L. (L.) amazonensis and reduced the parasite load. mdpi.comdntb.gov.ua Research has also indicated its activity against Leishmania (Leishmania) infantum. researchgate.netmdpi.com Dicentrine's efficacy against the amastigote forms of L. (L.) infantum was found to be comparable to the drug miltefosine. butantan.gov.brbutantan.gov.br
Trypanosomiasis: The compound has been evaluated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netfapesp.br While dicentrine itself was found to be inactive against amastigotes of T. cruzi, a derivative, dicentrine-β-N-oxide, exhibited significant potential with an EC50 value of 18.2 μM against trypomastigote forms. butantan.gov.brresearchgate.netfapesp.br This derivative was also found to trigger mitochondrial depolarization in the parasite. fapesp.brresearchgate.net Other studies have reported moderate activity of dicentrine against T. cruzi. cellmolbiol.org Additionally, some aporphine alkaloids, including dicentrine, have been noted for their trypanocidal activity on Trypanosoma brucei, although toxicity to human cells was also observed. scispace.com
Malaria: Dicentrine has been investigated for its antiplasmodial properties. It has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. uj.ac.za One study reported IC50 values of 1.3 µg/ml and 2.6 µg/ml against these strains, respectively. uj.ac.za Another source indicates an IC50 of 1260-2550 ug/ml for antiplasmodial activity. usda.gov
Here is an interactive data table summarizing the antiparasitic activity of Dicentrine:
Computational and In Silico Approaches
Computational methods have become increasingly valuable in predicting the biological activities and pharmacokinetic properties of compounds like this compound.
Molecular docking simulations have been employed to predict the binding interactions of dicentrine with various biological targets. These studies provide insights into the potential mechanisms of action at a molecular level.
Cancer-Related Targets: Dicentrine has been docked to the active pocket of protein disulfide isomerase (PDI), an enzyme implicated in cancer. researchgate.netacgpubs.org The binding affinities were calculated to be -8.84 kcal/mol, suggesting a potential inhibitory interaction. acgpubs.orgacgpubs.org Molecular dynamics simulations have also been used to investigate the binding of dicentrine to G-quadruplex DNA structures, which are involved in cancer pathogenesis. researchgate.netmdpi.com These simulations indicated that dicentrine can preferentially bind to and stabilize telomeric G-quadruplexes. researchgate.netmdpi.com
Breast Cancer Targets: In the context of breast cancer, computational studies have analyzed the interaction of dicentrine with the tumor suppressor protein p53 (TP53) and the breast cancer-associated protein (BRCA1). nih.gov Dicentrine was identified as a promising alkaloid for modulating the interaction between mutant TP53 and BRCA1. nih.gov
Antiparasitic Targets: Molecular docking studies have been conducted to explore the interaction of dicentrine and its derivatives with targets in T. cruzi and Leishmania. butantan.gov.br
In silico models are utilized to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to assess their drug-likeness.
General ADME Properties: Dicentrine has been evaluated using computational tools to predict its physicochemical properties related to ADME. butantan.gov.br These studies have assessed parameters such as lipophilicity, water solubility, molecular size, polarity, and flexibility, with results indicating commendable adherence to various drug-likeness criteria. butantan.gov.br One study utilized SwissADME to predict these properties. researchgate.net
ADMET Prediction for COVID-19 Targets: As part of a virtual screening study for potential COVID-19 inhibitors, the ADMET properties of dicentrine were predicted. actascientific.com This included predictions for Caco-2 permeability and intestinal absorption. actascientific.com
While specific QSAR models focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are implicitly used in studies that compare the activity of dicentrine with its structural analogs and derivatives. For instance, the evaluation of dicentrine and its N-oxide derivative against T. cruzi provides data that could be used to build QSAR models to understand how structural modifications influence trypanocidal activity. butantan.gov.brresearchgate.netfapesp.br The comparison of various aporphine alkaloids' cytotoxicity and antitrypanosomal activity also lays the groundwork for developing QSAR models to correlate specific structural features with biological effects. ucl.ac.be
ADME Prediction (excluding specific human PK)
Metabolic Profiling in Research Animals
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Metabolic profiling studies in research animals identify the biotransformations that a compound undergoes.
The metabolism of dicentrine has been investigated in miniature pigs, leading to the identification of numerous Phase I and Phase II metabolites. nih.govchemfaces.com
Phase I Metabolism: The primary Phase I metabolic transformations of dicentrine include:
N-demethylation
N-oxidation
O-demethylation (at the 9 and 10 positions)
O,O-demethylenation (of the 1,2-methylenedioxy group)
Hydroxylation (at the benzylic C-4 and aromatic C-3 positions) nih.govchemfaces.com
Phase II Metabolism: The main Phase II metabolic pathway observed for dicentrine is the conjugation of the phenolic groups of its Phase I metabolites. This involves:
O-glucuronidation
O-glucosylation nih.govchemfaces.com
In one study, a total of twenty-four metabolites were identified in the urine of miniature pigs after oral administration of dicentrine. nih.gov Of these, twenty-one were new compounds, and fourteen were isolated for complete structure confirmation. nih.gov
Here is an interactive data table summarizing the metabolic transformations of Dicentrine:
Metabolic Transformation Pathways
The biotransformation of this compound within a biological system is a complex process involving extensive metabolic reactions. The metabolism is primarily characterized by Phase I functionalization reactions and subsequent Phase II conjugation reactions, which modify the parent compound to facilitate its excretion. Research, particularly studies conducted on miniature pig models, has been instrumental in elucidating these pathways. nih.gov
A comprehensive investigation into the metabolic profile of dicentrine following oral administration led to the identification of twenty-four distinct metabolites in urine, comprising nine Phase I metabolites and fifteen Phase II metabolites. nih.gov Of these, twenty-one were identified as novel compounds. nih.gov The structural elucidation of these metabolites was accomplished using advanced analytical techniques, including mass spectrometry and high-performance liquid chromatography-diode array detector solid-phase extraction-NMR (HPLC-DAD-SPE-NMR). nih.gov
Phase I Metabolic Transformations
Phase I metabolism of dicentrine involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis, reactions primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov For dicentrine, the observed Phase I transformations are exclusively oxidative and include N-demethylation, N-oxidation, O-demethylation, O,O-demethylenation, and hydroxylation. nih.govchemfaces.com These reactions increase the polarity of the molecule and provide sites for subsequent Phase II conjugation.
The specific Phase I metabolic reactions identified for dicentrine are:
N-Demethylation: Removal of a methyl group from the nitrogen atom. nih.gov
N-Oxidation: Addition of an oxygen atom to the nitrogen. nih.gov
O-Demethylation: Removal of a methyl group from the methoxy groups at the C-9 and C-10 positions. nih.gov
O,O-Demethylenation: Cleavage of the methylenedioxy bridge (1-OCH₂O-2). nih.gov
Hydroxylation: Addition of a hydroxyl group at the benzylic (C-4) and aromatic (C-3) positions. nih.gov
Table 1: Summary of Phase I Metabolic Transformations of this compound
Transformation Type | Site of Reaction | Description |
---|---|---|
N-Demethylation | Nitrogen atom (N-7) | Removal of the N-methyl group. |
N-Oxidation | Nitrogen atom (N-7) | Formation of a dicentrine N-oxide. researchgate.net |
O-Demethylation | C-9 or C-10 position | Conversion of a methoxy group to a hydroxyl group. nih.gov |
O,O-Demethylenation | C-1 and C-2 positions | Opening of the methylenedioxy ring to form two hydroxyl groups. nih.gov |
Phase II Metabolic Transformations
Following Phase I reactions, the resulting metabolites, now possessing functional groups like hydroxyls, undergo Phase II conjugation. This process involves the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites, thereby facilitating their renal excretion. For dicentrine, the primary Phase II pathways are O-glucuronidation and O-glucosylation. nih.govchemfaces.com These conjugations occur at the phenolic groups created during the O-demethylation and O,O-demethylenation steps of Phase I metabolism. nih.gov
Table 2: Summary of Phase II Metabolic Transformations of this compound
Transformation Type | Site of Reaction | Description |
---|---|---|
O-Glucuronidation | Phenolic hydroxyl groups | Conjugation of a glucuronic acid moiety to a Phase I metabolite. nih.gov |
Identified Metabolites of Dicentrine
Detailed research has successfully identified and, in many cases, isolated the major metabolites of dicentrine. The study in miniature pigs provided a comprehensive map of its biotransformation, as detailed in the table below. nih.gov
Table 3: Identified Phase I and Phase II Metabolites of this compound
Metabolite ID | Phase | Metabolic Transformation |
---|---|---|
MI-1 | I | 3-Hydroxydicentrine |
MI-2 | I | 4-Hydroxydicentrine |
MI-3 | I | N-Demethyldicentrine |
MI-4 | I | Dicentrine N-oxide |
MI-5 | I | 1,2-Dihydroxy-10,11-dimethoxyaporphine (from O,O-demethylenation) |
MI-6 | I | 10-O-Demethyldicentrine |
MI-7 | I | 9-O-Demethyldicentrine |
MI-8 | I | N-Demethyl-10-O-demethyldicentrine |
MI-9 | I | N-Demethyl-9-O-demethyldicentrine |
MII-1 | II | 1,2-Dihydroxy-10,11-dimethoxyaporphine-1-O-β-D-glucuronide |
MII-2 | II | 1,2-Dihydroxy-10,11-dimethoxyaporphine-2-O-β-D-glucuronide |
MII-3 | II | 10-O-Demethyldicentrine-10-O-β-D-glucuronide |
MII-4 | II | 9-O-Demethyldicentrine-9-O-β-D-glucuronide |
MII-5 | II | 1,2-Dihydroxy-10,11-dimethoxyaporphine-1-O-β-D-glucoside |
MII-6 | II | 1,2-Dihydroxy-10,11-dimethoxyaporphine-2-O-β-D-glucoside |
MII-7 | II | 10-O-Demethyldicentrine-10-O-β-D-glucoside |
MII-8 | II | 9-O-Demethyldicentrine-9-O-β-D-glucoside |
MII-9 | II | N-Demethyl-10-O-demethyldicentrine-10-O-β-D-glucuronide |
MII-10 | II | N-Demethyl-9-O-demethyldicentrine-9-O-β-D-glucuronide |
MII-11 | II | N-Demethyl-10-O-demethyldicentrine-10-O-β-D-glucoside |
MII-12 | II | N-Demethyl-9-O-demethyldicentrine-9-O-β-D-glucoside |
MII-13 | II | 3-Hydroxydicentrine-3-O-β-D-glucuronide |
MII-14 | II | 4-Hydroxydicentrine-4-O-β-D-glucuronide |
Data sourced from Lai et al., Drug Metabolism and Disposition, 2010. nih.gov
Table of Mentioned Compounds
Compound Name |
---|
This compound |
3-Hydroxydicentrine |
4-Hydroxydicentrine |
9-O-Demethyldicentrine |
10-O-Demethyldicentrine |
1,2-Dihydroxy-10,11-dimethoxyaporphine |
Dicentrine N-oxide |
Glucuronides |
Glucosides |
N-Demethyldicentrine |
N-Demethyl-9-O-demethyldicentrine |
Q & A
Q. What methodological approaches are recommended for isolating (±)-Dicentrine from plant sources?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or preparative TLC. Validation via HPTLC-densitometric methods using silica gel plates and mobile phases like dichloromethane:ethyl acetate:methanol (21:6:3 v/v/v) ensures purity . Quantification can be supplemented with post-derivatization (e.g., Dragendorff’s reagent) and image analysis software (e.g., ImageJ) for accuracy .
Q. How can researchers standardize the quantification of (±)-Dicentrine in plant extracts?
Dual validation using HPTLC-densitometry (scanning at 290 nm) and TLC-image analysis is recommended. Both methods show comparable accuracy for crebanine and dicentrine quantification in Stephania venosa, with no significant differences in mean content values (P > 0.05) . Ensure calibration curves are constructed using reference standards, and report limits of detection (LOD) and quantification (LOQ) to meet analytical validation criteria .
Q. What in vivo models are suitable for preliminary screening of (±)-Dicentrine’s analgesic effects?
Use Complete Freund’s Adjuvant (CFA)-induced inflammatory pain models to assess mechanical (von Frey test) and cold sensitivity (acetone drop test). Oral administration at 100 mg/kg in rodents has shown efficacy in reversing CFA-induced mechanical allodynia and cold hyperalgesia, but not thermal pain (e.g., hot plate test) .
Advanced Research Questions
Q. How can conflicting data on (±)-Dicentrine’s receptor specificity be resolved?
Contradictions (e.g., TRPA1 vs. TRPV1 modulation) require comparative pharmacological profiling:
- Use selective agonists/antagonists (e.g., cinnamaldehyde for TRPA1, capsaicin for TRPV1) in knockout models.
- Combine electrophysiological assays (e.g., patch-clamp) with behavioral tests to isolate receptor contributions .
- Replicate findings across multiple pain models (e.g., neuropathic vs. inflammatory) to contextualize mechanisms .
Q. What experimental designs address the limited bioavailability of (±)-Dicentrine in systemic circulation?
- Employ pharmacokinetic studies with LC-MS/MS to track metabolite profiles.
- Test nanoformulations (e.g., liposomes) or prodrug strategies to enhance solubility and absorption.
- Compare subcutaneous vs. oral administration routes for sustained efficacy, as seen in cinnamaldehyde-induced pain models .
Q. How should researchers reconcile (±)-Dicentrine’s anti-inflammatory and cytotoxic effects?
- Conduct dose-response studies to identify therapeutic windows (e.g., 10–100 µM in vitro).
- Use transcriptomic profiling (RNA-seq) to differentiate pro-apoptotic vs. anti-inflammatory pathways.
- Validate specificity via siRNA knockdown of targets like NF-κB or COX-2 in macrophage models .
Q. What strategies optimize chiral resolution of (±)-Dicentrine for enantiomer-specific studies?
- Apply chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar organic mobile phases.
- Compare enantiomer activity using isolated S-(+)- and R-(−)-forms in receptor-binding assays (e.g., radioligand displacement for α-adrenergic receptors) .
Q. How can researchers validate (±)-Dicentrine’s TRPA1-dependent mechanism in chronic pain?
- Use TRPA1 knockout mice to assess dependency in CFA or cinnamaldehyde models.
- Pair calcium imaging in TRPA1-transfected HEK cells with in vivo behavioral assays.
- Cross-validate with human dorsal root ganglion (DRG) neurons to confirm translational relevance .
Data Analysis & Reproducibility
Q. What statistical frameworks are critical for analyzing (±)-Dicentrine’s dose-dependent effects?
- Use mixed-effects models to account for inter-individual variability in longitudinal pain studies.
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) and confidence intervals to quantify clinical relevance .
Q. How can researchers ensure reproducibility in (±)-Dicentrine studies?
- Adhere to ARRIVE guidelines for in vivo experiments, detailing animal husbandry and blinding protocols.
- Share raw chromatographic data (e.g., HPTLC scans) and statistical code via repositories like Zenodo.
- Cross-validate findings with orthogonal methods (e.g., HPLC vs. HPTLC) to minimize technique-specific bias .
Notes for Rigor
- Ethical Compliance : Follow institutional guidelines for animal welfare and data transparency (e.g., NIH’s Principles and Guidelines for Reporting Preclinical Research).
- Literature Synthesis : Use systematic review tools (e.g., PRISMA) and databases (Web of Science, MEDLINE) to map existing evidence and gaps .
- Question Frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) criteria to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.